molecular formula C16H17NO2 B8178744 4-(3-Methylphenyl)-L-phenylalanine CAS No. 1241680-67-0

4-(3-Methylphenyl)-L-phenylalanine

Cat. No.: B8178744
CAS No.: 1241680-67-0
M. Wt: 255.31 g/mol
InChI Key: KNGPCDWTKTUSBB-HNNXBMFYSA-N
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Description

4-(3-Methylphenyl)-L-phenylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenylalanine backbone with a 3-methylphenyl group attached to the fourth carbon of the phenylalanine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenyl)-L-phenylalanine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available L-phenylalanine and 3-methylbenzaldehyde.

    Condensation Reaction: The 3-methylbenzaldehyde is reacted with L-phenylalanine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the Schiff base.

    Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent like sodium borohydride.

    Purification: The final product is purified through recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Processes: Employing automated processes for the condensation and reduction steps to ensure consistency and efficiency.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylphenyl)-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Nitro derivatives, sulfonic acids.

Scientific Research Applications

4-(3-Methylphenyl)-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in protein engineering and enzyme catalysis.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways: It may modulate biochemical pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

    Phenylalanine: The parent compound, lacking the 3-methylphenyl group.

    Tyrosine: Similar structure with a hydroxyl group on the phenyl ring.

    Tryptophan: Contains an indole ring instead of a phenyl ring.

Uniqueness: 4-(3-Methylphenyl)-L-phenylalanine is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-amino-3-[4-(3-methylphenyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-3-2-4-14(9-11)13-7-5-12(6-8-13)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGPCDWTKTUSBB-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210620
Record name (αS)-α-Amino-3′-methyl[1,1′-biphenyl]-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241680-67-0
Record name (αS)-α-Amino-3′-methyl[1,1′-biphenyl]-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1241680-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Amino-3′-methyl[1,1′-biphenyl]-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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